molecular formula C11H14FNO3 B1373612 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid CAS No. 1248015-27-1

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid

Cat. No.: B1373612
CAS No.: 1248015-27-1
M. Wt: 227.23 g/mol
InChI Key: FKUPGSCTUWWIMH-UHFFFAOYSA-N
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Description

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is an organic compound that features a tert-butoxy group, an amino group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The tert-butoxy group can be introduced via a tert-butylation reaction using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions that are crucial for creating pharmaceuticals and agrochemicals.

Reaction TypeExample ProductsReagents Used
OxidationNitro derivativesKMnO₄, CrO₃
ReductionAlcohol derivativesLiAlH₄, NaBH₄
SubstitutionHalogenated productsAmines or thiols

Medicinal Chemistry

In medicinal chemistry, 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is explored for its potential therapeutic applications. It has been noted for its role in inhibiting nonenzymatic cross-linking of proteins, which is significant in aging and diabetes management. The compound's ability to prevent advanced glycosylation end products (AGEs) formation may help mitigate conditions such as retinopathy and diabetic kidney disease .

Case Study: Protein Aging Inhibition

  • Objective: To assess the effectiveness of this compound in preventing protein aging.
  • Method: Administering the compound to glycosylated proteins.
  • Results: Significant reduction in AGEs formation was observed, suggesting potential therapeutic benefits for age-related diseases.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its amino group can form hydrogen bonds with biological molecules, enhancing its role as a biochemical probe.

Mechanism of Action:

  • The interaction of the amino group with enzymes can lead to altered reaction rates.
  • The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Specialty Chemicals Production

This compound finds applications in producing specialty chemicals with unique properties due to its structural characteristics. It can be used in formulations requiring specific reactivity or stability.

Material Science

In material science, this compound can be employed to develop new materials with tailored properties for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The tert-butoxy group can provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(tert-butoxy)-4-chlorobenzoic acid
  • 2-Amino-5-(tert-butoxy)-4-bromobenzoic acid
  • 2-Amino-5-(tert-butoxy)-4-iodobenzoic acid

Uniqueness

Compared to its analogs with different halogen atoms (chlorine, bromine, iodine), 2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .

Biological Activity

2-Amino-5-(tert-butoxy)-4-fluorobenzoic acid is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a tert-butoxy group, and a fluorinated aromatic ring. The fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the tert-butoxy group may enhance membrane permeability. The fluorine atom can stabilize interactions with proteins or enzymes due to its electron-withdrawing properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory disorders.

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) :
    A study highlighted the role of fluorinated compounds in enhancing HDAC inhibition. This compound was evaluated alongside other fluorinated analogs, showing promising results in reducing cell viability in cancer cell lines (IC50 values in the low micromolar range) .
  • Acetylcholinesterase Inhibition :
    Another study explored derivatives of 4-fluorobenzoic acid, including this compound, revealing significant inhibition against acetylcholinesterase (AChE), which is crucial for potential treatments in Alzheimer’s disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionHDAC inhibition (IC50 < 5 μM)
AcetylcholinesteraseSignificant AChE inhibition
AntimicrobialPotential activity against pathogens
Anti-inflammatoryModulation of inflammatory markers

Properties

IUPAC Name

2-amino-4-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-9-4-6(10(14)15)8(13)5-7(9)12/h4-5H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPGSCTUWWIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C(=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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